molecular formula C13H21NO B13067323 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol

4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol

Cat. No.: B13067323
M. Wt: 207.31 g/mol
InChI Key: ZVGBOQICVLPFKU-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol (CAS 1490093-76-9) is an organic compound with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . It belongs to the class of tert -butyl phenolic (TBP) compounds, which are characterized by a phenol ring substituted with bulky tert -butyl groups. The tert -butyl group is known to provide significant steric hindrance, which enhances the stability of the phenol and its derived phenoxy radicals, thereby boosting its efficacy as an antioxidant . The primary amine functional group on the ethyl side chain makes this compound a valuable bifunctional intermediate in organic synthesis, potentially useful for creating amide derivatives or as a ligand in metal complexes. Researchers are exploring TBP-AOs for their potential neuroprotective effects against oxidative toxicity in neuronal cells and beneficial outcomes in models of ischemic stroke . Furthermore, analogous TBP compounds have demonstrated a range of protective and therapeutic effects, including antioxidant properties, improved cognitive function, and anti-inflammatory and anticancer activities, suggesting this compound may hold promise for investigations into oxidative stress-related conditions . This product is supplied For Research Use Only and is strictly not for diagnostic or personal use.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(1-aminoethyl)-2-tert-butyl-5-methylphenol

InChI

InChI=1S/C13H21NO/c1-8-6-12(15)11(13(3,4)5)7-10(8)9(2)14/h6-7,9,15H,14H2,1-5H3

InChI Key

ZVGBOQICVLPFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)N)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

A method analogous to the preparation of related tert-butyl methyl phenols involves a Mannich reaction where 2,6-di-tert-butylphenol is reacted with formaldehyde and a secondary amine (e.g., dimethylamine) in an alcoholic medium (methanol or ethanol) at 80–90 °C to form a Mannich base intermediate. This intermediate contains hydroxybenzylamine groups which are then purified by removal of volatile by-products through heating at 110–140 °C while purging with an inert gas containing secondary amine (5–50% by volume). Subsequent catalytic hydrogenation at 120–160 °C on a hydrogenation catalyst converts the Mannich base into the desired methylphenol derivative with high yield (~98.7%) and purity. The product is recovered by filtration, distillation under reduced pressure, and recrystallization to obtain a white solid of high purity.

Key parameters:

Step Conditions Notes
Mannich reaction 80–90 °C, 3–6 hours, methanol/ethanol medium Equimolar formaldehyde and amine
Removal of volatile products 110–140 °C, inert gas + secondary amine purge Removes methanol/ethanol, water
Hydrogenation 120–160 °C, H2 molar ratio 4–10, catalyst Converts Mannich base to product
Product isolation Filtration, distillation (15–30 mm Hg, 140–180 °C), recrystallization Yields ~94.7% pure product

This method is technologically simple, scalable, and yields a product with excellent quality and yield.

Azo-Coupling and Reduction Method

Another approach involves the synthesis of the amino-substituted phenol via azo-coupling followed by reductive cleavage. Starting with p-tert-butylphenol, diazotization of aniline is performed under acidic conditions (0–10 °C) to form a diazonium salt. This salt is then coupled with p-tert-butylphenol in alkaline medium (aqueous sodium hydroxide) to form an azo dye intermediate. The azo compound is then subjected to reductive cleavage using hydrazine hydrate or zinc powder under mild conditions (~50 °C), converting the azo group to an amino group and yielding 2-amino-4-tert-butylphenol derivatives with yields around 85–95% and high purity (up to 98%).

Key parameters:

Step Conditions Notes
Diazotization 0–10 °C, NaNO2, HCl or H2SO4 Formation of diazonium salt
Coupling Alkaline medium, p-tert-butylphenol sodium salt Formation of azo dye intermediate
Reduction Hydrazine hydrate or Zn powder, 20–50 °C, 4h Converts azo to amino compound
Isolation Neutralization, filtration, washing, drying High purity amino phenol product

This method is effective for preparing amino-substituted phenols with moderate complexity and is suitable for dyestuff intermediates.

Nitrosation-Reduction Synthesis

A highly efficient method for preparing 2,6-di-tert-butyl-4-aminophenol, closely related structurally, involves nitrosation of 2,6-di-tert-butylphenol followed by reduction. The process uses ethanol as solvent under nitrogen atmosphere. Nitrosation is achieved by slowly adding sulfuric acid and sodium nitrite at room temperature, producing 2,6-di-tert-butyl-4-nitrosophenol with yields of ~99%. The nitroso intermediate is then reduced using sodium hydroxide and a reducing agent (e.g., V-Brite B) at 20–50 °C to yield the amino phenol with yields up to 99%. The process avoids noble metal catalysts, uses mild conditions, and produces minimal waste, making it environmentally friendly and industrially scalable.

Key parameters:

Step Conditions Notes
Nitrosation Ethanol solvent, N2 protection, RT, H2SO4, NaNO2 High yield nitroso intermediate
Reduction Ethanol, NaOH, reducing agent, 20–50 °C High yield amino phenol, mild and green
Isolation Filtration, washing, drying Product purity ≥ 99.7%, yield ~99%

This method is notable for its simplicity, safety, and environmental benefits.

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Mannich Reaction 2,6-di-tert-butylphenol Formaldehyde, dimethylamine 80–90 °C (Mannich), 120–160 °C (H2) 98.7 ~95 High yield, scalable, uses catalytic hydrogenation
Azo-Coupling & Reduction p-tert-butylphenol, aniline NaNO2, HCl, NaOH, hydrazine/Zn 0–50 °C 85–95 ~98 Multi-step, suitable for dye intermediates
Nitrosation-Reduction 2,6-di-tert-butylphenol H2SO4, NaNO2, NaOH, reducing agent RT to 50 °C ~99 ≥99.7 Catalyst-free, green, industrially applicable
  • The Mannich reaction-based method provides a direct route to the methylphenol derivative with a high yield and purity, benefiting from the controlled removal of volatile by-products and efficient catalytic hydrogenation. It is well-suited for industrial production due to its simplicity and reproducibility.

  • The azo-coupling and reduction method, while effective, involves more steps and handling of diazonium salts, which require careful temperature control and safety precautions. It yields high-purity products but may be less attractive for large-scale synthesis due to complexity.

  • The nitrosation-reduction approach offers a highly efficient and environmentally benign synthesis with excellent yields and purities. The avoidance of noble metal catalysts and minimal waste generation make it preferable for green chemistry applications and large-scale manufacturing.

The preparation of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol can be achieved effectively through several methods, with the Mannich reaction and nitrosation-reduction routes being the most prominent for industrial and research applications. The choice of method depends on the desired scale, purity requirements, and environmental considerations. The Mannich reaction method offers a balance of simplicity and yield, whereas the nitrosation-reduction method excels in environmental friendliness and catalyst avoidance.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminoethyl group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenol.

Scientific Research Applications

4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects and Structural Variations

N,N-Dimethyl-4-(aminomethyl)-2-methyl-6-tert-butylphenol
  • Structure: Features a dimethylamino group at the 4-position, a methyl group at the 2-position, and a tert-butyl group at the 6-position.
  • Key Differences: The amino group is dimethylated, increasing lipophilicity compared to the primary amine in the target compound. Substituent positions differ (2-methyl-6-tert-butyl vs. 2-tert-butyl-5-methyl), altering steric and electronic effects.
  • Positional isomerism could affect binding to biological targets, such as enzymes involved in fungal growth inhibition .
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol
  • Structure: Contains a methoxy group at the 2-position and a nitro group at the 5-position, with an aminoethyl group at the 4-position.
  • Key Differences: Methoxy (electron-donating) and nitro (electron-withdrawing) groups create opposing electronic effects, increasing acidity compared to the tert-butyl/methyl-substituted phenol.
  • Implications :
    • Nitro groups may enhance reactivity in electrophilic substitution reactions.
    • Reduced steric hindrance compared to tert-butyl-substituted derivatives .
Table 1: Comparative Properties of Selected Phenolic Derivatives
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol Not provided Not provided -NH2 (primary amine), -C(CH3)3 High steric hindrance, potential antifungal activity
N,N-Dimethyl-4-(aminomethyl)-2-methyl-6-tert-butylphenol C15H25NO 235.37 g/mol -N(CH3)2, -C(CH3)3 Increased lipophilicity
4-(1-Aminoethyl)-2-methoxy-5-nitrophenol C9H12N2O4 212.20 g/mol -NO2, -OCH3, -NH2 High acidity, electron-withdrawing effects
2-tert-butyl-5-methylphenol (from ) C11H16O 164.24 g/mol -C(CH3)3, -CH3 Baseline structure for synthesis

Biological Activity

4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol, commonly referred to as a phenolic compound, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a substituted phenolic structure that is crucial for its biological activity. The presence of the aminoethyl group enhances its interaction with biological systems, potentially influencing its pharmacological properties.

Antioxidant Activity

Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases. The antioxidant activity of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol has been evaluated using several assays:

  • DPPH Radical Scavenging : This assay measures the ability of compounds to donate electrons to free radicals. Studies indicate that this compound exhibits significant scavenging activity, comparable to well-known antioxidants like Trolox.
  • Lipid Peroxidation Inhibition : The compound has shown effectiveness in reducing lipid peroxidation in cellular models, suggesting its potential to protect cellular membranes from oxidative damage.
Assay Type Activity Observed
DPPH Radical ScavengingHigh efficacy (IC50 comparable to Trolox)
Lipid PeroxidationSignificant reduction observed

Anti-inflammatory Activity

The anti-inflammatory properties of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol have been explored through various in vitro studies. The compound appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which are crucial for the transcription of inflammatory mediators. This inhibition leads to a decrease in the production of inflammatory cytokines.

Case Study: RAW264.7 Macrophage Model

In a study using RAW264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol resulted in:

  • A significant reduction in TNF-alpha levels (p < 0.01).
  • Decreased expression of COX-2 mRNA.

These findings underscore the compound's potential as an anti-inflammatory agent.

Anticancer Potential

Preliminary studies suggest that 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol may possess anticancer properties:

  • Cell Growth Inhibition : The compound has shown cytotoxic effects against various cancer cell lines, including HL60 (human leukemia) and MCF-7 (breast cancer) cells.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this phenolic compound leads to increased apoptosis in cancer cells, as evidenced by increased Annexin V staining.
Cancer Cell Line IC50 (µM) Mechanism
HL6015Apoptosis induction
MCF-720Cell cycle arrest

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